VU-0155069
VU-0155069
VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1130067-06-9
VCID:
VC0546929
InChI:
InChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1
SMILES:
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4
Molecular Formula:
C26H27ClN4O2
Molecular Weight:
463 g/mol
VU-0155069
CAS No.: 1130067-06-9
Inhibitors
VCID: VC0546929
Molecular Formula: C26H27ClN4O2
Molecular Weight: 463 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1130067-06-9 |
---|---|
Product Name | VU-0155069 |
Molecular Formula | C26H27ClN4O2 |
Molecular Weight | 463 g/mol |
IUPAC Name | N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide |
Standard InChI | InChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 |
Standard InChIKey | DRIMIUYGTDAQOX-KRWDZBQOSA-N |
Isomeric SMILES | C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES | CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES | CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Appearance | Solid powder |
Description | VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | N-(1-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide VU0155069 |
Reference | 1: Cheng M, Rizwan A, Jiang L, Bhujwalla ZM, Glunde K. Molecular Effects of Doxorubicin on Choline Metabolism in Breast Cancer. Neoplasia. 2017 Aug;19(8):617-627. doi: 10.1016/j.neo.2017.05.004. Epub 2017 Jun 24. PubMed PMID: 28654865; PubMed Central PMCID: PMC5487306. 2: Hur JH, Park SY, Dall'Armi C, Lee JS, Di Paolo G, Lee HY, Yoon MS, Min DS, Choi CS. Phospholipase D1 deficiency in mice causes nonalcoholic fatty liver disease via an autophagy defect. Sci Rep. 2016 Dec 15;6:39170. doi: 10.1038/srep39170. PubMed PMID: 27976696; PubMed Central PMCID: PMC5156943. 3: Song HI, Yoon MS. PLD1 regulates adipogenic differentiation through mTOR - IRS-1 phosphorylation at serine 636/639. Sci Rep. 2016 Nov 22;6:36968. doi: 10.1038/srep36968. PubMed PMID: 27872488; PubMed Central PMCID: PMC5181839. 4: Tsai YR, Huang LJ, Lin HY, Hung YJ, Lee MR, Kuo SC, Hsu MF, Wang JP. Inhibition of formyl peptide-stimulated phospholipase D activation by Fal-002-2 via blockade of the Arf6, RhoA and protein kinase C signaling pathways in rat neutrophils. Naunyn Schmiedebergs Arch Pharmacol. 2013 Jun;386(6):507-19. doi: 10.1007/s00210-013-0851-6. Epub 2013 Mar 23. PubMed PMID: 23525454. |
PubChem Compound | 25105713 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume